Tioperamida

Descripción general

Descripción

La tioperamida es un potente antagonista de los receptores de histamina, específicamente los receptores de histamina H3 y H4. Es capaz de cruzar la barrera hematoencefálica y se ha utilizado en diversos experimentos científicos para estudiar el sistema histaminérgico. La this compound fue utilizada inicialmente por Jean-Charles Schwartz en sus primeros experimentos sobre el receptor de histamina H3 .

Aplicaciones Científicas De Investigación

La tioperamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar el sistema histaminérgico y el papel de los receptores de histamina en diversos procesos químicos.

Biología: Se emplea en la investigación para comprender las funciones fisiológicas y patológicas de la histamina en el cuerpo.

Medicina: Se investiga por sus posibles efectos terapéuticos en afecciones como el deterioro de la memoria a corto plazo y la epilepsia.

Industria: Se utiliza en el desarrollo de nuevos fármacos que actúan sobre los receptores de histamina

Mecanismo De Acción

La tioperamida actúa como un antagonista de los autorreceptores de histamina, que regulan negativamente la liberación de histamina. Al bloquear estos autorreceptores, la this compound aumenta la actividad de las neuronas histaminérgicas, lo que lleva a una mayor liberación de histamina. Se cree que esta acción sobre los receptores de histamina H3 promueve la vigilia y mejora la consolidación de la memoria .

Análisis Bioquímico

Biochemical Properties

Thioperamide interacts with histamine autoreceptors, which negatively regulate the release of histamine . By blocking these autoreceptors, thioperamide enhances the activity of histaminergic neurons, leading to a greater release of histamine . This interaction with histamine autoreceptors is a key aspect of thioperamide’s biochemical role.

Cellular Effects

Thioperamide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the proliferation of NE-4C stem cells under both normal and oxygen-glucose deprivation conditions . Thioperamide also enhances neurogenesis in the dentate gyrus (DG) and subventricular zone (SVZ) regions in vivo, and ameliorates chronic cerebral hypoperfusion-induced cognitive impairments .

Molecular Mechanism

Thioperamide exerts its effects at the molecular level primarily through its antagonistic action on histamine autoreceptors . It blocks these autoreceptors, leading to an enhanced release of histamine . This action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Temporal Effects in Laboratory Settings

In studies involving mice with 6-hydroxydopamine (6-OHDA) lesions, administration of thioperamide was found to rescue the normal rest/activity cycle . Moreover, thioperamide counteracted the deficit of novel object recognition produced by 6-OHDA .

Dosage Effects in Animal Models

The effects of thioperamide vary with different dosages in animal models. For instance, in studies investigating the effects of H3R antagonists such as thioperamide on drug-induced locomotion, conditioned place preference, drug self-administration, reinstatement, sensitization, and drug discrimination, the results have been inconsistent .

Metabolic Pathways

The metabolic pathway of histamine involving histamine N τ methyl-transferase can be prominently expedited through the application of a highly specific and potent inhibitor of diamine oxidase .

Transport and Distribution

Thioperamide is capable of crossing the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with histamine autoreceptors, it is likely that thioperamide localizes to areas where these receptors are present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

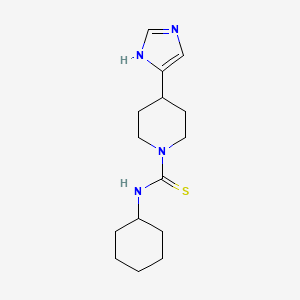

La tioperamida se puede sintetizar mediante un proceso de varios pasos que implica la reacción de ciclohexilamina con 4-(1H-imidazol-4-il)piperidina-1-carbothioamida. Las condiciones de reacción suelen implicar el uso de disolventes como etanol o dimetilsulfóxido (DMSO) y pueden requerir calentamiento para facilitar la reacción .

Métodos de producción industrial

La producción industrial de this compound implica escalar las rutas sintéticas utilizadas en los entornos de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

La tioperamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados de amina correspondientes.

Sustitución: La this compound puede experimentar reacciones de sustitución, particularmente en el anillo de imidazol.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen sulfoxidos, sulfonas y diversos derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

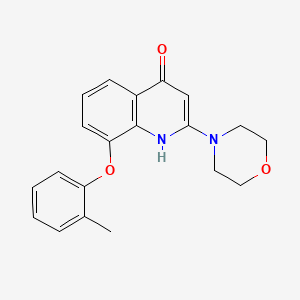

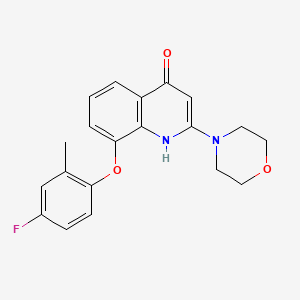

Comparación Con Compuestos Similares

La tioperamida se compara a menudo con otros antagonistas de los receptores de histamina, como:

JNJ 7777120: Un antagonista selectivo del receptor de histamina H4.

JNJ 5207852: Un antagonista selectivo del receptor de histamina H3.

Pitolisant: Otro antagonista del receptor de histamina H3 utilizado en el tratamiento de la narcolepsia

Singularidad

La capacidad de la this compound para actuar como un antagonista de los receptores de histamina H3 y H4, junto con su capacidad para cruzar la barrera hematoencefálica, la hace única entre los antagonistas de los receptores de histamina. Esta doble acción le permite modular la liberación de histamina de manera más efectiva y proporciona una gama más amplia de posibles aplicaciones terapéuticas .

Referencias

Propiedades

IUPAC Name |

N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDDJDBFONZGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147555 | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106243-16-7 | |

| Record name | Thioperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

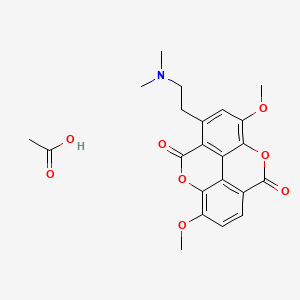

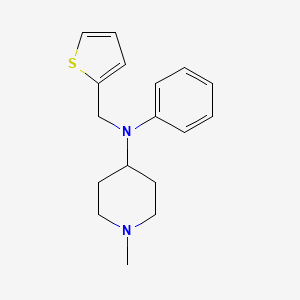

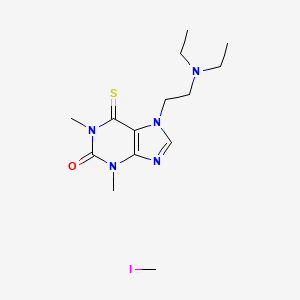

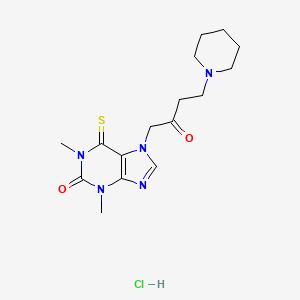

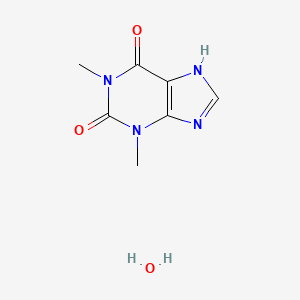

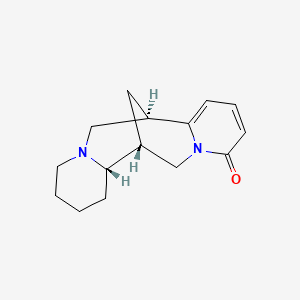

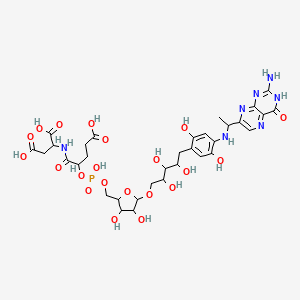

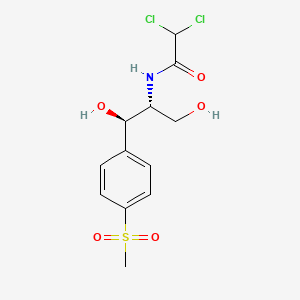

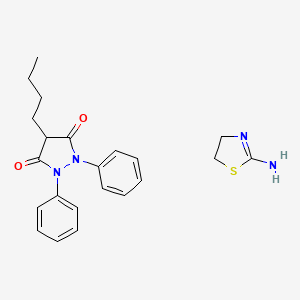

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.